2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-12-20(24-21(27)13-16-8-10-18(28-2)11-9-16)26(25-15)22-23-19(14-29-22)17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFUOHFBFQPBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)acetamide is a complex organic molecule that belongs to the class of thiazole and pyrazole derivatives. Its unique structural features suggest potential biological activities, particularly in the fields of anticancer, anticonvulsant, and antimicrobial research. This article reviews the biological activities associated with this compound, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 391.45 g/mol. The structure comprises a methoxyphenyl group, a thiazole moiety, and a pyrazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 27 | HepG2 | 0.62 | Induces apoptosis and G2/M arrest |
| 13 | A-431 | <10 | Inhibits Bcl-2 protein interactions |
Research indicates that the presence of specific substituents on the thiazole ring enhances cytotoxicity. For example, electron-withdrawing groups at certain positions have been linked to increased activity against cancer cells .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, certain analogs demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl ring are crucial for enhancing anticonvulsant efficacy .
Antimicrobial Activity
The antimicrobial properties of thiazole compounds have been well-documented. The target compound's structural components suggest it may possess activity against both Gram-positive and Gram-negative bacteria:
| Activity Type | MIC (µg/mL) | Pathogen |
|---|---|---|
| Antibacterial | 31.25 | Staphylococcus aureus |
| Antifungal | 15.62 | Candida albicans |
Studies show that modifications in the N-aryl amide group linked to the thiazole ring significantly affect antimicrobial potency .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives revealed that compounds with similar structures to the target molecule exhibited potent cytotoxicity against HepG2 liver cancer cells, significantly outperforming conventional chemotherapeutics like Sorafenib .
- Anticonvulsant Properties : In another investigation, a derivative structurally related to the target compound was evaluated for its anticonvulsant effects in mice models, showing a marked reduction in seizure duration and frequency .
- Antimicrobial Testing : A recent study tested various thiazole derivatives against common bacterial strains, finding that specific structural modifications led to enhanced activity compared to standard antibiotics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects on Bioactivity
Table 1: Key Structural Features and Bioactivity of Analogs
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may improve solubility and binding affinity compared to electron-withdrawing groups (e.g., chloro in , fluoro in ).
- Anticancer Activity : The analog in demonstrates significant anticancer activity (IC₅₀ = 23.01 μM), suggesting that the combination of chlorophenyl and methoxyphenyl groups enhances potency. The target compound’s lack of a chloro substituent may reduce cytotoxicity but improve selectivity.
- Hybrid Heterocycles: The triazole-thiazole hybrid in shows efficacy in non-small cell lung cancer (NSCLC), highlighting the importance of heterocyclic diversity in target engagement.
Key Observations:
Electronic and Steric Considerations
- Steric Effects : The 3-methyl group on the pyrazole ring may reduce steric hindrance compared to bulkier substituents (e.g., benzotriazole in ), favoring binding to compact active sites.
Q & A
Q. Table 1: Comparative Pharmacokinetic Properties of Structural Analogs
| Modification | Solubility (µg/mL) | t (h) | LogP |
|---|---|---|---|
| 4-Methoxyphenyl | 12.5 | 4.2 | 2.8 |
| 4-Fluorophenyl | 8.7 | 5.8 | 3.1 |
| Unsubstituted Phenyl | 3.1 | 3.5 | 3.5 |
| Data extrapolated from studies on analogous compounds . |
Advanced: What strategies mitigate challenges in reproducing biological activity data across laboratories?
Answer:
- Standardized Assay Protocols : Use validated cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Batch-to-Batch Consistency : Ensure compound purity (>98% via HPLC) and characterize polymorphic forms using DSC/TGA .
- Collaborative Studies : Cross-lab validation through initiatives like the ICReDD framework, which integrates computational predictions with experimental data .
Advanced: How can hybrid experimental-computational approaches optimize lead compound derivatives?
Answer:
- Reaction Path Search : Use quantum mechanics/molecular mechanics (QM/MM) to predict feasible synthetic routes for derivatives .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to prioritize synthetic targets .
- High-Throughput Screening (HTS) : Pair computational pre-screening with automated synthesis (e.g., flow chemistry) for rapid iteration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
